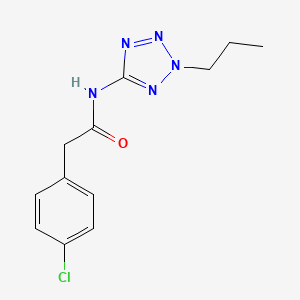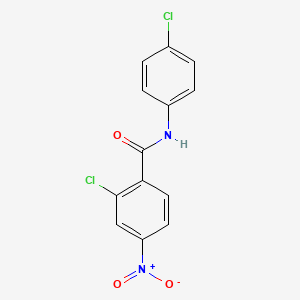![molecular formula C20H29N7O B5552187 4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)
4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives, including those with triazine and morpholine components, are of significant interest due to their varied biological activities and applications in medicinal chemistry. These compounds are often explored for their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds typically involves multiple steps, including cyclization, nitrosation, and reactions with secondary amines.
Synthesis Analysis
The synthesis of quinazoline derivatives can involve the reactions of anthranilonitrile with sodium hydride in dimethyl sulphoxide to yield various aminoquinazolines, which upon nitrosation form unstable diazonium salts. These salts can cyclize to form quinazolino benzotriazines, which undergo ring opening in the presence of secondary amines to form the desired compounds (Gescher, Stevens, & Turnbull, 1977).
Molecular Structure Analysis
The structural elucidation of quinazoline derivatives often involves spectroscopic techniques such as NMR spectroscopy, including 2D NOESY experiments, to confirm the configurations of the synthesized compounds (Dolzhenko, Dolzhenko, & Chui, 2008).
Chemical Reactions and Properties
Quinazoline derivatives exhibit a range of chemical reactions, including nitrosation, cyclization, and reactions with amines. The reactivity of these compounds towards nucleophilic and non-nucleophilic bases has been explored, showing that they can undergo substitution, elimination, or isomerization under different conditions (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including their solubility, melting points, and crystalline structures, can be determined through various analytical techniques. X-ray diffraction is commonly used to determine the crystal structure of these compounds (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).
科学的研究の応用
Synthesis and Reactivity
The compound is structurally related to quinazolinone and triazine derivatives, which have been extensively studied for their synthetic applications and reactivity. For instance, studies on triazines and quinazolinones have explored their synthesis through reactions involving various secondary amines, including morpholine, demonstrating the potential to generate a wide array of derivatives with potential biological activities (Gescher et al., 1977; Grytsak et al., 2021). These synthetic approaches offer a route to novel compounds that could be further explored for various scientific applications.
Antimicrobial and Anticancer Potential
The structural motifs present in the compound have been linked to antimicrobial and anticancer activities. For example, novel quinazoline derivatives have shown promise in antimicrobial studies, suggesting that modifications of the quinazolinone core, similar to the compound , could yield potent antimicrobial agents (El-hashash et al., 2011; Bektaş et al., 2010). Similarly, compounds incorporating elements of triazine and quinazoline have exhibited cytotoxic effects on cancer cell lines, indicating their potential application in cancer research (Ovádeková et al., 2005).
Advanced Materials and Chemical Synthesis
Research on the compound's related chemical structures has also contributed to the development of materials and methods in chemical synthesis. For instance, reactions involving trialkylamines and cyclothiatriazine have highlighted novel routes to regiospecific substitution, which could be relevant for the design of new materials or catalysts (Ramakrishna et al., 1999). Additionally, the synthesis of N-H imines from azidocarboxylic acids, involving catalysis and light irradiation, presents innovative approaches to chemical synthesis that could be applicable to derivatives of the compound in focus (Jo et al., 2021).
特性
IUPAC Name |
4,6,8-trimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-14-10-15(2)18-17(11-14)16(3)23-20(24-18)25-19-21-12-27(13-22-19)5-4-26-6-8-28-9-7-26/h10-11H,4-9,12-13H2,1-3H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHDKZAJXPRCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-trimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)


![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)